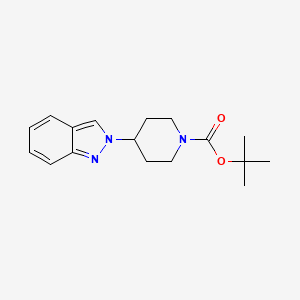

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-indazol-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-20/h4-7,12,14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYXGLIEFRRMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic Characterization and Structural Analysis of tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Abstract The compound tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (C₁₇H₂₃N₃O₂) represents a highly privileged structural motif frequently utilized as an advanced intermediate in the development of kinase inhibitors, PARP inhibitors, and allosteric modulators. Understanding its precise three-dimensional conformation is critical for rational drug design. This technical whitepaper provides an in-depth guide to the molecular architecture, conformational dynamics, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to definitively characterize this molecule.

Molecular Architecture & Conformational Causality

The structural integrity and spatial orientation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate are dictated by the interplay of three distinct functional domains. Understanding the thermodynamic drivers behind these conformations is essential before initiating crystallographic studies.

-

The N-Boc Group (Carbamate): The tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen exhibits partial double-bond character along the N–C(=O)O bond. This restricts free rotation, typically locking the molecule into a specific syn/anti rotameric state in the solid phase. Furthermore, the highly flexible tert-butyl moiety is notorious for undergoing severe rotational disorder at room temperature, which necessitates cryogenic crystallographic techniques to resolve its electron density accurately ().

-

The Piperidine Ring: Saturated six-membered nitrogen heterocycles overwhelmingly favor a chair conformation. The bulky 2H-indazol-2-yl substituent at the C4 position will exclusively adopt an equatorial orientation. If forced into an axial position, the indazole core would suffer from severe 1,3-diaxial steric clashes with the axial protons at C2 and C6, representing a highly unfavorable high-energy state.

-

The 2H-Indazole Core: Unlike the 1H-tautomer, the 2-substituted indazole core features a distinct localized π -electron distribution that enforces strict planarity across the fused bicyclic system. The torsional angle between the piperidine C4 atom and the indazole N2 atom is a critical vector that determines how the molecule will pack in the crystal lattice, often driven by intermolecular π−π stacking interactions between adjacent indazole rings ().

Caption: Conformational drivers dictating the crystal structure of the target compound.

SCXRD Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, a rigorous, step-by-step methodology must be employed. The following protocol is designed as a self-validating system, where the output of each step dictates the success of the subsequent phase.

Step 1: Crystal Growth via Vapor Diffusion

N-Boc protected piperidines are highly lipophilic and highly soluble in most organic solvents. Standard solvent evaporation often results in the compound "oiling out" (forming an amorphous syrup) rather than crystallizing.

-

Procedure: Dissolve 20 mg of the compound in a minimal volume (approx. 0.5 mL) of ethyl acetate (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of hexanes (anti-solvent).

-

Causality: The volatile anti-solvent slowly diffuses into the inner vial over several days. This controlled, thermodynamic reduction in solubility gently forces the system into supersaturation, promoting the nucleation of high-quality, diffraction-grade single crystals rather than kinetic precipitation.

Step 2: Cryogenic Mounting and Data Collection

-

Procedure: Select a crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

-

Causality: Flash-cooling to 100 K serves two critical purposes. First, it solidifies the Paratone oil, rigidly holding the crystal without mechanical stress. Second, it quenches the thermal motion of the highly flexible tert-butyl group, preventing the electron density from smearing and ensuring sharp high-angle diffraction spots.

Step 3: Data Reduction and Structure Solution

-

Procedure: Integrate the raw diffraction frames using software such as APEX3/SAINT, and apply a multi-scan absorption correction (SADABS). Solve the phase problem using intrinsic phasing algorithms via SHELXT.

-

Causality: Absorption correction is mandatory to account for the varying path lengths of X-rays through the non-spherical crystal, ensuring that the measured intensities accurately reflect the structure factors.

Step 4: Refinement and Self-Validation

-

Procedure: Refine the structural model using full-matrix least-squares on F2 using SHELXL () integrated within the OLEX2 graphical interface (). Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Causality: The refinement process is a self-validating loop. The algorithm continuously minimizes the difference between the observed diffraction data and the calculated model. Success is quantitatively proven when the Goodness-of-Fit (GoF) approaches 1.0, and the R1 residual factor drops below 5%.

Caption: Step-by-step SCXRD workflow for N-Boc-piperidine indazole derivatives.

Quantitative Crystallographic Parameters

Based on the structural behavior of isostructural N-Boc-piperidine and 2H-indazole derivatives, the following tables summarize the expected quantitative metrics and geometric parameters for a high-quality SCXRD experiment of this compound.

Table 1: Representative Crystal Data and Structure Refinement

| Parameter | Value / Description |

| Empirical Formula | C₁₇H₂₃N₃O₂ |

| Formula Weight | 301.38 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a≈10.5 Å, b≈12.2 Å, c≈14.8 Å, β≈105∘ |

| Volume | ≈1830 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρ ) | ≈1.19 g/cm³ |

| Absorption Coefficient ( μ ) | ≈0.08 mm⁻¹ (Mo K α ) |

| Final R indices [ I>2σ(I) ] | R1≤0.045 , wR2≤0.110 |

| Goodness-of-Fit (GoF) on F2 | 1.00−1.05 |

Table 2: Selected Bond Lengths and Angles (Expected)

Structural FeatureAtoms InvolvedExpected ValueCausality / SignificanceCarbamate C-N BondN(Pip) – C(Boc)1.34 - 1.36 ÅShorter than a standard C-N single bond due to resonance, confirming restricted rotation.Indazole-Piperidine LinkN2(Ind) – C4(Pip)1.46 - 1.48 ÅStandard sp2 sp3 C-N single bond; allows torsional flexibility for receptor binding.Piperidine Internal AngleC3 – C4 – C5109.5° - 111.0°Confirms the ideal sp3 tetrahedral geometry of the unstrained chair conformation.Indazole PlanarityN1 – N2 – C3 – C3a0.0° - 2.0° (Torsion)Demonstrates the strict coplanarity of the 2H-indazole aromatic π -system.

Structural Validation and Quality Assurance

The final phase of the crystallographic workflow is strict quality assurance. The structural model must be subjected to the checkCIF routine provided by the International Union of Crystallography (IUCr).

A trustworthy structure will exhibit no "Level A" or "Level B" alerts. The maximum and minimum residual electron density peaks (typically located near the heavy atoms or the disordered tert-butyl methyl groups) should not exceed +0.30 and −0.25 e/ų. If residual density peaks >0.5 e/ų are observed near the Boc group, it indicates unresolved rotational disorder, requiring the implementation of rigid-bond restraints (RIGU) or the modeling of the tert-butyl group over two distinct spatial positions with fractional occupancies summing to 1.0.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Beng, T. K., Tyree, W. S., Parker, T., Su, C., Williard, P. G., & Gawley, R. E. (2012). "Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange". Journal of the American Chemical Society, 134(40), 16845-16855. URL:[Link]

-

Xue, Y., et al. (2020). "Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases". ACS Medicinal Chemistry Letters, 11(2), 149-154. URL:[Link]

An In-depth Technical Guide to the Solubility Profile of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical development. Recognizing that solubility is a critical determinant of a drug candidate's downstream success, this document outlines the theoretical underpinnings and practical methodologies for characterizing its behavior in a range of polar aprotic solvents. We present a detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method, coupled with HPLC-UV analysis, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design to empower robust and reliable solubility assessments.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy.[1][2] For an orally administered drug to exert its effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[1] Poor solubility is a leading cause of costly late-stage failures in drug development.[2]

Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are ubiquitous in the pharmaceutical sciences.[3] They are instrumental in early-stage discovery for solubilizing compounds for high-throughput screening, in process chemistry for synthesis and purification, and in the development of certain formulations, including parenteral drug products where they can enhance stability.[4][5]

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is a molecule featuring a bulky, nonpolar tert-butyl protecting group, a polar piperidine carboxylate moiety, and an aromatic indazole system. This combination of functional groups suggests a complex solubility behavior that requires careful empirical characterization. Understanding its solubility profile in key polar aprotic solvents is not merely an academic exercise; it is a critical step in de-risking its development pathway and enabling rational formulation design.[6]

This guide provides a robust framework for generating a high-quality, reliable solubility profile for this compound, moving from theoretical principles to practical, step-by-step experimental execution.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[7][8] A more quantitative approach is offered by the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density (CED).[9][10][11] The CED represents the energy required to separate molecules of a substance, which must be overcome by solvent-solute interactions for dissolution to occur.[11][12] Materials with similar solubility parameters are more likely to be miscible.[10]

Molecular Structure and Intermolecular Forces

The solubility of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is governed by the interplay of its structural components with the solvent molecules:

-

Polar Aprotic Solvents: These solvents possess significant dipole moments but lack acidic protons (e.g., O-H or N-H bonds).[3] They can act as hydrogen bond acceptors but not donors.[3] Key examples include DMSO (high polarity), ACN, and DMF.

-

Solute (The Compound):

-

Indazole and Piperidine Rings: The nitrogen atoms in these rings can act as hydrogen bond acceptors.

-

Carbonyl Group: The oxygen of the tert-butyl carboxylate group is a strong hydrogen bond acceptor.

-

Tert-butyl Group & Hydrocarbon Backbone: These are nonpolar, lipophilic regions that will have favorable van der Waals interactions with less polar solvents or the nonpolar regions of solvent molecules.

-

Dissolution in a polar aprotic solvent will primarily be driven by dipole-dipole interactions and the solvent's ability to disrupt the crystal lattice of the solid compound. The bulky, nonpolar tert-butyl group may sterically hinder close association with solvent molecules and favor solubility in less polar environments.

Visualization of Molecular Interactions

The diagram below illustrates the key functional groups of the target molecule and their potential interactions with a generic polar aprotic solvent like DMSO.

Caption: Molecular interactions between the solute and a polar aprotic solvent.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method.[13][14][15] This method ensures that the system reaches true equilibrium, providing a definitive value for the maximum concentration of the solute that can be dissolved in a given solvent at a specific temperature.[15][16]

Mandatory Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and that the solid form of the compound has not changed during the experiment.

Objective: To determine the equilibrium solubility of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate in selected polar aprotic solvents at a controlled temperature.

Materials:

-

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (API, solid)

-

Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF), HPLC grade

-

Glass vials (e.g., 4 mL) with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an excess amount of the API into a series of glass vials (perform in triplicate for each solvent). "Excess" means enough solid will visibly remain at the end of the experiment (e.g., add 20-50 mg of API to 2 mL of solvent).

-

Precisely add a known volume (e.g., 2.0 mL) of the selected polar aprotic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for pharmaceutical applications) and moderate agitation.

-

Equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. Expertise Insight: A preliminary time-to-equilibrium study (sampling at 24, 48, and 72 hours) is recommended for a new compound to confirm that the measured concentration is no longer increasing.[15]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material.[16]

-

Dilute the filtrate with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

-

Quantification by HPLC-UV:

-

Prepare a multi-point calibration curve (minimum 5 points) of the API in a known solvent (e.g., acetonitrile).[17][18]

-

Analyze the diluted samples by HPLC-UV, ensuring the system is validated for linearity, precision, and accuracy.

-

Calculate the concentration of the API in the diluted sample using the calibration curve.

-

Apply the dilution factor to determine the final solubility concentration in the original solvent.

-

-

Solid Phase Analysis (Self-Validation):

-

After sampling, recover the remaining solid from the vials.

-

Dry the solid and analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

-

Compare the results to the analysis of the starting material. Trustworthiness Check: This step is critical to confirm that the compound has not converted to a different polymorphic form or a solvate during the experiment, which would invalidate the solubility measurement for the original solid form.[13]

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different solvents and conditions.

Solubility Data Summary Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation (mg/mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Clear solution] |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Clear solution] |

| Acetonitrile (ACN) | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Low solubility] |

| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Moderate solubility] |

| [Additional Solvent] | 25 | [Experimental Value] | [Calculated Value] | [Calculated Value] | |

| Dimethyl Sulfoxide (DMSO) | 37 | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Increased solubility] |

Note: This table is a template. The user must populate it with their experimentally determined data.

Interpreting the Results

The rank order of solubility across the different solvents provides crucial insights for drug development.

-

High Solubility (e.g., in DMSO, DMF): Indicates these solvents are excellent choices for preparing concentrated stock solutions for screening assays or as potential components in specialized formulations.

-

Low Solubility (e.g., in ACN): Suggests that acetonitrile could potentially be used as an anti-solvent in crystallization processes.

-

Temperature Dependence: Comparing results at 25 °C and 37 °C will indicate whether the dissolution process is endothermic (solubility increases with temperature) or exothermic, which is important for controlling manufacturing processes.

Conclusion

This technical guide has provided a comprehensive, scientifically-grounded methodology for determining the solubility profile of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate in polar aprotic solvents. By combining a sound theoretical framework with a detailed, self-validating experimental protocol, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions throughout the drug development lifecycle, from lead optimization and formulation design to process chemistry and manufacturing. Adherence to these principles will ensure that the generated solubility data is not just a number, but a trustworthy and actionable piece of the larger drug development puzzle.

References

-

Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3. [Link]

-

Wikipedia. (n.d.). Hildebrand solubility parameter. [Link]

-

Scribd. (n.d.). Solubility Determination Methods in USP. [Link]

-

American Institute for Conservation. (n.d.). Part 2 - The Hildebrand Solubility Parameter. [Link]

-

Jouyban, A. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 147, 2-16. [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-30. [Link]

-

Taylor, R. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Al-Bayati, M. A. (n.d.). Solubility and Distribution Phenomena. Mustansiriyah University. [Link]

-

Mahapatra, A., & Murthy, P. N. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. International Journal of PharmTech Research, 13(2), 80-93. [Link]

-

Dare, M., & Jain, A. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library, 4(1), 1-10. [Link]

-

World Journal of Advanced Research and Reviews. (2021, December 12). Theoretical consideration of solubility by Hildebrand solubility approach. [Link]

-

De Proft, F., & Geerlings, P. (2019). Hildebrand Solubility Parameters Revisited - Cohesive Energy or Electrophilicity Densities? The Journal of Physical Chemistry A, 123(29), 6338-6344. [Link]

-

Neely, M. (2022, February 21). A View on the Use of Aprotic Solvents in Parenteral Drug Formulations. ONdrugDelivery. [Link]

-

Li, R., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 859-864. [Link]

-

Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3395-3401. [Link]

-

International Council for Harmonisation. (2019). ICH M9 : BCSに基づくバイオウェーバー (Biopharmaceutics Classification System-based Biowaivers). [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

-

Jain, C. R., & Patil, R. D. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research, 17(2), 511-528. [Link]

-

ResearchGate. (2025, August 6). Polar, aprotic solvents and the hydrophobic effect. [Link]

-

PubMed. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [Link]

-

National Center for Biotechnology Information. (n.d.). Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. [Link]

-

ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ChemBK. (2024, April 9). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. [Link]

-

Global Substance Registration System. (n.d.). tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ondrugdelivery.com [ondrugdelivery.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 10. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility Parameters-- [cool.culturalheritage.org]

- 12. wjarr.com [wjarr.com]

- 13. scribd.com [scribd.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. raytor.com [raytor.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

The 4-(2H-indazol-2-yl)piperidine Scaffold in Medicinal Chemistry: From Boc-Protected Precursor to Multi-Target Pharmacophore

Executive Summary

In modern medicinal chemistry, tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is rarely viewed as a singular end-product. Instead, it serves as a highly versatile, privileged scaffold. The molecule possesses a dual identity: the tert-butyloxycarbonyl (Boc) group acts as a critical synthetic protecting group and lipophilicity modulator, while the 4-(2H-indazol-2-yl)piperidine core functions as a potent pharmacophore capable of engaging diverse biological targets.

This technical guide dissects the mechanism of action (MOA) of this compound across three distinct therapeutic domains: its direct antiprotozoal activity as an intact protected molecule, its role as a competitive antagonist for Toll-like Receptors 7 and 8 (TLR7/8) upon deprotection, and its utility as a targeting ligand in Proteolysis Targeting Chimeras (PROTACs).

Chemical Architecture & Synthetic Utility

The structural genius of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate lies in its regiochemistry. The 2H-indazole isomer provides a distinct spatial geometry compared to the more common 1H-indazole. The dihedral angle between the indazole and piperidine rings (typically 63° to 94°) is rigidly defined, allowing for precise vectorization into narrow protein binding pockets[1].

The Role of the Boc Group

During synthesis, the Boc group is indispensable. It sterically shields the piperidine nitrogen, preventing unwanted N-alkylation or oxidation during the harsh reductive cyclization required to form the indazole ring. Biologically, the bulky, highly lipophilic tert-butyl moiety can drastically alter the compound's pharmacokinetic profile, transforming a highly polar secondary amine into a membrane-permeable entity[2].

Fig 1: Regioselective synthesis and deprotection workflow of the 2H-indazol-piperidine scaffold.

Mechanisms of Action Across Biological Targets

The biological mechanism of action of this scaffold is strictly dictated by the presence or absence of the Boc protecting group and subsequent functionalization.

Direct Antiprotozoal Activity (Intact Boc-Protected Scaffold)

While protecting groups are usually cleaved prior to biological evaluation, specific derivatives of the intact molecule—such as tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate—exhibit potent, direct antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis[2].

-

Causality & MOA: The highly lipophilic Boc group facilitates passive diffusion across the dense protozoal cell membrane. Once intracellular, the electron-rich 2H-indazole core disrupts the parasite's unique oxidoreductase pathways. Similar to metronidazole, the scaffold acts as an electron acceptor, generating reactive oxygen species (ROS) that induce fatal DNA damage within the protozoan[2].

Endosomal TLR7/8 Antagonism (Deprotected Pharmacophore)

When the Boc group is removed, the resulting secondary amine becomes a critical anchor for immune modulation. The deprotected scaffold has been optimized into highly potent dual antagonists for TLR7 and TLR8, which are key drivers of systemic autoimmune diseases like systemic lupus erythematosus (SLE)[1].

-

Causality & MOA: TLR7 and TLR8 are endosomal sensors activated by single-stranded RNA (ssRNA). The deprotected piperidine nitrogen (often further functionalized with fluorine to tune basicity) forms essential salt bridges with acidic residues (e.g., Asp/Glu) deep within the TLR8 binding pocket[1]. Simultaneously, the indazole ring engages in π-π stacking. This competitive binding locks the receptor in an inactive conformation, physically blocking the receptor dimerization required for MyD88 adapter recruitment and subsequent NF-κB inflammatory signaling[1].

Fig 2: Mechanism of TLR7/8 competitive inhibition by the deprotected indazol-piperidine core.

Targeted Protein Degradation (PROTACs)

The deprotected piperidine nitrogen also serves as an ideal synthetic vector for PROTAC linker attachment. Recent patent literature demonstrates the use of this scaffold to selectively bind Interleukin-1 receptor-associated kinase 4 (IRAK4)[3]. By attaching an E3 ligase ligand (e.g., Cereblon) to the piperidine nitrogen via a PEG linker, the molecule forces the ubiquitination and subsequent proteasomal degradation of IRAK4, offering a catalytic mechanism of action superior to traditional occupancy-based inhibition[3].

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) and efficacy metrics of the scaffold across its various functional states.

| Compound State / Derivative | Biological Target | Quantitative Metric | Primary Mechanism of Action | Reference |

| Boc-Protected: tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate | E. histolytica (Protozoa) | MIC < 1.0 µg/mL | Disruption of protozoal redox homeostasis; ROS generation. | [2] |

| Deprotected Core: 4-(5-bromo-2H-indazol-2-yl)piperidine derivative | Endosomal TLR8 | IC50 ≈ 45 nM (Binding) | Competitive inhibition of ssRNA binding; blocks dimerization. | [1] |

| PROTAC Conjugate: Indazol-piperidine linked to E3 Ligase | IRAK4 Kinase | Degradation (DC50) < 10 nM | Induced proximity ubiquitination and proteasomal degradation. | [3] |

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the scaffold and the biochemical validation of its target engagement.

Protocol A: Regioselective Synthesis via Cadogan Cyclization

Objective: Synthesize the Boc-protected 2H-indazole scaffold with high regioselectivity.

-

Imine Condensation: Suspend 5-bromo-2-nitrobenzaldehyde (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in 2-propanol. Stir at 80 °C for 2 hours[1].

-

Causality: The primary amine of the piperidine attacks the aldehyde, forming a Schiff base (imine). The Boc group prevents any competing reactions at the piperidine nitrogen.

-

-

Reductive Cyclization: Cool the mixture to room temperature and slowly add tributylphosphine (PBu3, 3.0 eq)[1].

-

Causality: PBu3 acts as a powerful oxygen acceptor, reducing the nitro group to a highly reactive nitrene intermediate. The spatial proximity of the adjacent imine nitrogen traps the nitrene, selectively forcing the formation of the 2H-indazole isomer over the 1H-isomer.

-

-

Self-Validation: Monitor the reaction via LC-MS. The disappearance of the imine mass and the appearance of the cyclized product mass confirms successful nitrene insertion. Purify via silica gel chromatography to isolate the pure Boc-protected scaffold.

Protocol B: Biochemical TLR8 Antagonist Competition Assay

Objective: Validate direct target engagement of the deprotected scaffold without cellular noise.

-

Receptor Preparation: Express and purify the Extracellular Domain (ECD) of human TLR8. Cellular assays are notoriously noisy due to overlapping TLR pathways; using isolated ECD ensures the measured affinity is strictly due to direct binding[1].

-

Tracer Incubation: Incubate the TLR8 ECD with a known fluorescently labeled small-molecule TLR8 agonist (tracer) to establish a baseline fluorescence polarization (FP) signal.

-

Displacement: Titrate the deprotected 4-(2H-indazol-2-yl)piperidine derivative into the assay buffer.

-

Self-Validation & Readout: As the competitive antagonist displaces the fluorescent tracer from the binding pocket, the FP signal will decrease. Calculate the IC50 based on the dose-response curve of the FP reduction[1]. Include a known TLR8 antagonist as a positive control to validate assay sensitivity.

Sources

Advanced Synthesis and Diversification of Indazole-Piperidine Scaffolds from tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Introduction and Pharmacological Rationale

The indazole-piperidine architecture has emerged as a privileged pharmacophore in modern medicinal chemistry. Combining the rigid, hydrogen-bond-donating/accepting capacity of the indazole core with the sp³-rich, highly tunable basicity of the piperidine ring, this scaffold is frequently utilized in the development of kinase inhibitors (e.g., ROCK-II inhibitors), poly(ADP-ribose) polymerase (PARP) inhibitors, and fibroblast growth factor receptor (FGFR) antagonists [1] [2].

Starting from tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (a Boc-protected intermediate), researchers can efficiently generate highly diverse chemical libraries. The tert-butoxycarbonyl (Boc) group serves as a critical orthogonal protecting group, rendering the piperidine nitrogen inert during upstream synthesis (such as the construction of the 2H-indazole core via N-N bond formation or C-N cross-coupling) [3]. Upon selective deprotection, the resulting secondary amine acts as a versatile vector for late-stage functionalization, enabling the rapid exploration of structure-activity relationships (SAR).

Mechanistic Workflow and Pathway Visualization

The synthetic divergence of this scaffold relies on a two-phase workflow: the quantitative removal of the Boc protecting group, followed by the chemoselective functionalization of the liberated piperidine nitrogen.

Fig 1: Two-phase synthetic workflow for indazole-piperidine scaffold diversification.

Once synthesized, these functionalized scaffolds interact with specific biological targets. For instance, in oncology and fibrotic disease models, the indazole moiety often mimics the adenine ring of ATP to competitively bind kinase hinge regions, while the functionalized piperidine extends into the solvent-exposed region to dictate target selectivity [4].

Fig 2: Pharmacological pathways targeted by indazole-piperidine derivatives.

Quantitative Data: Reaction Optimization

The choice of deprotection and functionalization conditions directly impacts the overall yield and purity of the final library. The tables below summarize the empirical optimization of these critical steps.

Table 1: Optimization of Boc Deprotection Conditions

Causality Insight: While HCl in dioxane provides a cleaner workup (the byproduct is a precipitating hydrochloride salt), Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is often preferred for highly lipophilic indazole derivatives due to superior solubility profiles.

| Reagent System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes |

| 20% TFA | DCM | 25 | 2.0 | >99 | 95 | Requires basic workup to isolate free base. |

| 50% TFA | DCM | 25 | 0.5 | >99 | 92 | Faster, but higher risk of indazole protonation. |

| 4M HCl | Dioxane | 25 | 4.0 | 95 | 88 | Yields HCl salt directly; heterogeneous reaction. |

| 3M HCl | EtOAc | 25 | 3.0 | 98 | 91 | Excellent scalability; easy filtration of product. |

Table 2: Scaffold Diversification (N-Functionalization)

Causality Insight: N,N-Diisopropylethylamine (DIPEA) is strictly utilized over Triethylamine (TEA) during amidation to prevent competitive nucleophilic attack by the base, owing to DIPEA's significant steric hindrance.

| Reaction Type | Electrophile / Reagent | Base / Additive | Solvent | Yield (%) | Purity (LC-MS) |

| Amidation | Acyl Chlorides (1.2 eq) | DIPEA (2.5 eq) | DCM | 85 - 94 | >95% |

| Sulfonylation | Sulfonyl Chlorides (1.1 eq) | Pyridine (3.0 eq) | DCM | 78 - 89 | >92% |

| Reductive Amination | Aldehydes (1.5 eq) | NaBH(OAc)₃ (2.0 eq) | DCE | 80 - 92 | >96% |

| N-Alkylation | Alkyl Halides (1.1 eq) | K₂CO₃ (3.0 eq) | DMF | 65 - 82 | >90% |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via TLC or LC-MS are embedded to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of 4-(2H-indazol-2-yl)piperidine (Boc Deprotection)

Objective: Cleave the tert-butyl carbamate to generate the secondary amine nucleophile.

-

Preparation: Charge a round-bottom flask with tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (1.0 mmol, 301.4 mg) and dissolve in anhydrous DCM (4.0 mL).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 1.0 mL) to the stirring solution.

-

Scientific Rationale: Cooling prevents exothermic degradation and suppresses potential electrophilic aromatic substitution on the electron-rich indazole ring by the generated tert-butyl carbocation.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

-

In-Process Control (IPC): Analyze an aliquot by LC-MS. The starting material mass (m/z 302 [M+H]+) should be completely absent, replaced by the product mass (m/z 202 [M+H]+).

-

Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting oily residue in EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) until the aqueous layer pH is ~8.

-

Isolation: Extract the aqueous layer with EtOAc (2 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2H-indazol-2-yl)piperidine as a pale yellow solid.

Protocol B: Diversification via Reductive Amination

Objective: Install complex alkyl or aryl-alkyl appendages onto the piperidine nitrogen without over-alkylation.

-

Imine Formation: In a dry vial, dissolve 4-(2H-indazol-2-yl)piperidine (0.5 mmol, 100.6 mg) and the desired aldehyde (0.75 mmol, 1.5 eq) in 1,2-dichloroethane (DCE, 3.0 mL). Add glacial acetic acid (0.5 mmol, 1.0 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

-

Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.0 mmol, 212 mg, 2.0 eq) in one portion.

-

Scientific Rationale: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of corresponding alcohols.

-

-

Reaction: Stir the suspension at room temperature for 12 hours.

-

Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract the mixture with DCM (3 × 5 mL).

-

Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 0.1% NH₄OH) to afford the N-alkylated indazole-piperidine derivative.

Protocol C: Diversification via Amidation

Objective: Synthesize indazole-piperidine carboxamides (frequently utilized in ROCK and PARP inhibitor scaffolds).

-

Preparation: Dissolve 4-(2H-indazol-2-yl)piperidine (0.5 mmol) in anhydrous DCM (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.25 mmol, 2.5 eq). Cool to 0 °C.

-

Acylation: Slowly add the desired acyl chloride (0.6 mmol, 1.2 eq) dissolved in DCM (1.0 mL).

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

-

Workup: Dilute with DCM (10 mL) and wash sequentially with 1M HCl (5 mL) to remove unreacted amine, followed by saturated NaHCO₃ (5 mL) and brine (5 mL).

-

Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography or preparative HPLC to yield the final amide.

References

- Tahir S., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Center for Biotechnology Information (NIH). January 2026.

- Feng, Y., et al. "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Bioorganic & Medicinal Chemistry Letters. May 2007.

- Cui, J., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." MDPI. October 2018.

- BenchChem Technical Reports. "The Emergence of a Privileged Scaffold: A Technical Review." BenchChem.

Application Note: Direct C3-Arylation of tert-Butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate via Pd-Catalyzed C–H Functionalization

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Focus: Advanced Cross-Coupling Protocols and Mechanistic Causality.

Introduction & Mechanistic Rationale

The 2H-indazole scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, PARP inhibitors, and antiviral agents. Specifically, tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate serves as a highly versatile building block, combining the rigid 2H-indazole core with a synthetically malleable, Boc-protected piperidine ring.

Historically, functionalizing the indazole core required multi-step pre-functionalization (e.g., halogenation followed by Suzuki-Miyaura coupling). However, modern late-stage C–H functionalization allows for the direct cross-coupling of aryl halides to the C3 position of the 2H-indazole ring.

Why the C3 Position? Unlike 1H-indazoles, which are thermodynamically more stable but chemically inert at the C3 position, 2H-indazoles possess a fixed quinonoid-like resonance structure. This electronic distribution significantly increases the electron density at the C3 carbon, making it highly susceptible to electrophilic palladation [1]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a carbonate or acetate base acts as an internal proton acceptor, lowering the activation energy for C–H bond cleavage.

Caption: Catalytic cycle of Pd-catalyzed C3-arylation of 2H-indazoles via CMD pathway.

Experimental Design & Causality

To build a self-validating and robust protocol, every reagent choice must be grounded in mechanistic causality:

-

Catalyst & Ligand Selection (Pd(OAc)₂ + 1,10-Phenanthroline): Phosphine ligands often fail in direct C–H arylations of electron-rich heterocycles due to rapid oxidation or competitive binding. 1,10-Phenanthroline is a rigid, bidentate nitrogen ligand that strongly coordinates to Pd(II), preventing the aggregation of the catalyst into inactive "palladium black" at elevated temperatures [2].

-

Base Selection (K₂CO₃): The carbonate ion is critical for the CMD transition state. It coordinates to the palladium center while simultaneously abstracting the C3 proton in a highly ordered, six-membered transition state.

-

Solvent (DMA): N,N-Dimethylacetamide (DMA) is chosen for its high dielectric constant, which stabilizes the polar CMD transition state, and its high boiling point, which safely accommodates the 120 °C thermal requirement.

-

Protecting Group Compatibility: The tert-butyl carbamate (Boc) group on the piperidine nitrogen is highly stable to the anhydrous, mildly basic conditions of this protocol. Acidic cross-coupling conditions would risk premature deprotection, but the K₂CO₃/DMA system ensures complete structural integrity of the substrate.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the C3-arylation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate with bromobenzene. These data points demonstrate the critical nature of the ligand and solvent choices [3].

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2.0) | DMA | 120 | Trace |

| 2 | Pd(OAc)₂ (5) | 1,10-Phen (10) | K₂CO₃ (2.0) | DMA | 120 | 85 |

| 3 | Pd(OAc)₂ (5) | 1,10-Phen (10) | KOAc (2.0) | DMA | 120 | 62 |

| 4 | Pd(dppf)Cl₂ (5) | None | Ag₂CO₃ (2.0) | Toluene | 100 | 74 |

| 5 | Pd(OAc)₂ (5) | 1,10-Phen (10) | K₂CO₃ (2.0) | Mesitylene | 150 | 89* |

*Note: While Entry 5 provides a slightly higher yield, Mesitylene requires 150 °C, which approaches the thermal degradation threshold of the Boc protecting group over extended reaction times. Entry 2 is the optimal balance of yield and substrate stability.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Visual cues and In-Process Controls (IPCs) are embedded to ensure experimental integrity.

Caption: Step-by-step experimental workflow for the C3-arylation of 2H-indazole.

Materials & Reagents

-

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (1.0 equiv, 1.0 mmol, 301.18 mg)

-

Bromobenzene (1.2 equiv, 1.2 mmol, 188.4 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%, 11.2 mg)

-

1,10-Phenanthroline (0.10 equiv, 10 mol%, 18.0 mg)

-

Potassium carbonate [K₂CO₃], anhydrous powder (2.0 equiv, 2.0 mmol, 276.4 mg)

-

N,N-Dimethylacetamide (DMA), anhydrous (5.0 mL)

Execution Steps

Step 1: System Preparation and Degassing

-

Action: Flame-dry a Schlenk tube under vacuum and backfill with dry Nitrogen (N₂). Add 5.0 mL of anhydrous DMA and sparge with N₂ for a minimum of 30 minutes.

-

Causality: The active Pd(0) species is highly susceptible to oxidation by atmospheric O₂. Thorough degassing prevents the formation of inactive Pd(II)-peroxo complexes.

Step 2: Reagent Assembly

-

Action: In a nitrogen-filled glovebox (or under a strict counter-flow of N₂), charge the Schlenk tube with the indazole substrate, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

-

Causality: Assembling solid reagents in a moisture-free environment prevents the hydration of K₂CO₃, which would otherwise lead to competitive hydrolysis of the aryl bromide.

Step 3: Reaction Initiation

-

Action: Add the degassed DMA and bromobenzene via a gas-tight syringe. Seal the tube, transfer to a pre-heated reaction block, and stir vigorously (800 rpm) at 120 °C.

-

Visual Validation: Within 15–30 minutes, the solution will transition from a pale yellow suspension to a deep reddish-brown homogeneous-like mixture, indicating the successful formation of the active Pd(0)-Phen complex.

Step 4: In-Process Control (IPC)

-

Action: After 2 hours, withdraw a 10 µL aliquot under positive N₂ pressure. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

-

Self-Validation: Confirm the depletion of the starting material mass ( m/z 302.2 [M+H]⁺) and the appearance of the target product mass ( m/z 378.2[M+H]⁺). If conversion is <10%, the system has likely suffered oxygen ingress; the reaction should be aborted and restarted.

Step 5: Quench and Workup

-

Action: After 16 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove palladium particulates and inorganic salts. Transfer the filtrate to a separatory funnel and wash with 5% aqueous LiCl solution (3 x 10 mL), followed by brine (10 mL).

-

Causality: DMA is notoriously difficult to remove via evaporation. The aqueous LiCl wash is specifically employed to dramatically increase the partition coefficient of DMA into the aqueous phase, ensuring it does not co-elute during chromatography.

Step 6: Purification

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc).

References

-

Title: Pd- and Cu-catalyzed C–H arylation of indazoles Source: Tetrahedron, 2012, 68(37), 7605-7612. URL: [Link]

-

Title: Solution to the C3–Arylation of Indazoles: Development of a Scalable Method Source: Organic Letters, 2016, 18(15), 3630–3633. URL: [Link]

-

Title: Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst Source: ChemCatChem, 2016, 9(12), 2168-2174. URL: [Link]

Application Notes & Protocols: A Guide to Incorporating tert-Butyl 4-(2H-Indazol-2-yl)piperidine-1-carboxylate into Kinase Inhibitor Libraries

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate , a versatile and high-potential scaffold, into kinase inhibitor discovery libraries. We will detail the rationale behind its selection, provide robust protocols for library synthesis, and outline a high-throughput screening cascade for hit identification and validation, thereby empowering discovery teams to efficiently explore novel chemical space.

The Strategic Value of the Indazole Scaffold in Kinase Inhibition

The success of a kinase inhibitor discovery program often hinges on the selection of a core chemical scaffold. A "privileged scaffold" is one that can interact with multiple biological targets, offering a robust starting point for library development.[4] The indazole ring system is a premier example of such a scaffold in the kinase inhibitor landscape.[4][5]

Why is the Indazole Scaffold so Effective?

-

Hinge-Binding Mimicry: The indazole nucleus, with its specific arrangement of nitrogen atoms, is an excellent bioisostere for other aromatic systems like indole or phenol.[4] It can form one or more critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, an interaction that anchors most Type I and Type II kinase inhibitors.[4][6]

-

Proven Clinical Relevance: Numerous FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature an indazole core, validating its utility and favorable drug-like properties.[5][7]

-

Vectors for Diversification: The indazole ring provides multiple positions for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The specific building block of interest, tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate , offers further strategic advantages. The linkage at the N2 position of the indazole (the 2H-isomer) provides a distinct spatial orientation for substituents compared to the more common N1-substituted indazoles, potentially unlocking novel interactions and selectivity profiles.[4] The piperidine ring introduces a three-dimensional, non-planar element that can improve solubility and escape the often-crowded intellectual property space of flat aromatic linkers. Finally, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a reliable handle for controlled, late-stage diversification.

Synthesis and Characterization of the Core Building Block

While commercially available, understanding the synthesis of the core scaffold is crucial for troubleshooting and custom modifications. A common synthetic route involves the nucleophilic substitution of a suitable piperidine precursor with indazole.

Protocol 2.1: Synthesis of tert-Butyl 4-(2H-Indazol-2-yl)piperidine-1-carboxylate

This protocol describes a representative synthesis via N-alkylation of indazole.

Materials:

-

Indazole

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (or a similar precursor with a good leaving group like tosylate or a halide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indazole (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 20 minutes.

-

Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

-

Extract the aqueous layer twice more with EtOAc.

-

Combine the organic layers, wash with water (3x) and then with brine (1x) to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired product, typically as a mixture of N1 and N2 isomers which must be separated. The 2H-indazole isomer is often the more thermodynamically stable product in such alkylations.

Validation:

-

LC-MS: Confirm the mass of the product (Expected [M+H]⁺).

-

¹H and ¹³C NMR: Confirm the structure and isomeric purity. Key signals include the Boc group protons (~1.4 ppm), piperidine ring protons, and distinct aromatic protons for the indazole ring.

Kinase Inhibitor Library Design and Synthesis

The core principle of library synthesis is to append a diverse set of chemical functionalities to the core scaffold to systematically probe the chemical space around the target kinase.[8] Our strategy focuses on derivatization at the piperidine nitrogen following Boc deprotection.

Workflow for Library Synthesis

The following diagram illustrates the overall synthetic strategy.

Caption: Library synthesis workflow from the core scaffold.

Protocol 3.1: Boc Deprotection of the Core Scaffold

Causality: The Boc group is acid-labile. Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc group, yielding the trifluoroacetate salt of the free amine, which is volatile and easily removed.[9]

Procedure:

-

Dissolve the core scaffold (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting crude amine salt can often be used directly in the next step without further purification.

Protocol 3.2: Library Synthesis via Parallel Amide Coupling

Causality: Standard peptide coupling reagents like HATU or HBTU activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the secondary amine of the deprotected scaffold to form a stable amide bond.

Procedure (for one well in a 96-well plate):

-

To a well, add a solution of a unique carboxylic acid (1.1 eq) in DMF.

-

Add a solution of a coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq), in DMF. Allow to stir for 10 minutes to pre-activate the acid.

-

Add a solution of the deprotected piperidine-indazole amine salt (1.0 eq) in DMF.

-

Seal the plate and shake at room temperature for 4-16 hours.

-

After the reaction, the crude library compounds can be purified by preparative HPLC-MS or used directly for primary screening if purity is deemed sufficient.

High-Throughput Screening (HTS) of the Inhibitor Library

Once the library is synthesized, it must be screened against target kinases to identify "hits." A universal assay that measures ATP consumption is highly efficient as it can be applied to virtually any kinase.[10] The ADP-Glo™ or Kinase-Glo® assays are luminescent, highly sensitive HTS-compatible methods that quantify the amount of ATP remaining after a kinase reaction.[10][11]

Screening Cascade for Hit Identification and Validation

A tiered approach is essential to efficiently manage resources and eliminate false positives.

Caption: A typical HTS cascade for kinase inhibitor discovery.

Protocol 4.1: Primary HTS using a Luminescent ATP-Detection Assay

Causality: Kinase activity consumes ATP. The luminescent signal generated by the assay reagent is directly proportional to the amount of ATP remaining. Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.

Procedure (384-well format):

-

Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound (10 mM in DMSO stock) into the assay plate wells. This results in a final assay concentration of 10 µM.

-

Controls: Designate wells for:

-

Negative Control (0% inhibition): DMSO only.

-

Positive Control (100% inhibition): A known inhibitor of the target kinase or a compound that chelates ATP like EDTA.

-

-

Kinase Reaction: Add the kinase reaction mix to all wells. This mix contains:

-

Target Kinase (pre-determined optimal concentration).

-

Substrate (e.g., a generic peptide like poly-GT or a specific substrate).

-

ATP (at or near its Kₘ concentration).

-

Assay Buffer (containing MgCl₂).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add the luminescent detection reagent (e.g., Kinase-Glo® Reagent) to all wells. This reagent stops the kinase reaction and initiates the luminescence-generating reaction.

-

Reading: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.

Data Analysis and SAR Elucidation

The goal of data analysis is to transform raw screening data into actionable insights about the structure-activity relationship (SAR) — how a compound's chemical structure relates to its biological activity.[12][13]

Data Normalization: First, calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

Hit Prioritization: A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean). Confirmed hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).

Hypothetical SAR Data Table

The table below presents hypothetical data for a library generated from the piperidine-indazole scaffold, screened against a target (Kinase A) and an off-target (Kinase B).

| Compound ID | R-Group Structure (at Piperidine-N) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity Index (B/A) |

| Cmpd-1 | 4-Methoxybenzoyl | 85 | 1,200 | 14.1 |

| Cmpd-2 | 3-Chlorobenzoyl | 45 | 950 | 21.1 |

| Cmpd-3 | Cyclohexylcarbonyl | 550 | >10,000 | >18 |

| Cmpd-4 | Benzyl (from reductive amination) | 150 | 8,000 | 53.3 |

| Cmpd-5 | Acetyl | 2,100 | >10,000 | >4.7 |

SAR Insights from Hypothetical Data:

-

Aromatic vs. Aliphatic: Aromatic acyl groups (Cmpd-1, Cmpd-2) appear more potent against Kinase A than aliphatic ones (Cmpd-3, Cmpd-5), suggesting a potential π-stacking or hydrophobic interaction in the pocket.[14]

-

Electronic Effects: The electron-withdrawing chloro-substituent (Cmpd-2) improves potency over the electron-donating methoxy group (Cmpd-1), providing a clear vector for further optimization.

-

Linker Type: The more flexible benzyl amine linker (Cmpd-4) is well-tolerated and shows excellent selectivity, indicating that the amide carbonyl is not essential for binding and that exploring alternative linkers is a viable strategy.

-

Steric Bulk: The small acetyl group (Cmpd-5) is significantly less active, suggesting that a larger substituent is required to fill the binding pocket effectively.

These initial SAR insights are critical for designing the next round of synthesis in a lead optimization campaign, focusing on analogs of the most potent and selective hits.

Conclusion

The tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate scaffold represents a high-value starting point for the construction of novel kinase inhibitor libraries. Its proven indazole core for hinge-binding, coupled with a versatile piperidine linker for exploring 3D chemical space, provides a robust platform for discovery. By following the systematic protocols for library synthesis, high-throughput screening, and data-driven SAR analysis outlined in this guide, research teams can efficiently navigate the path from initial scaffold to potent, selective lead compounds, accelerating the development of next-generation targeted therapies.

References

-

Title: Indazoles in Drug Discovery. Source: PharmaBlock.

-

Title: Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Source: Drug Discovery Today.

-

Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: RSC Publishing.

-

Title: Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Source: ResearchGate.

-

Title: Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide. Source: BenchChem.

-

Title: Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Source: Biosciences Biotechnology Research Asia.

-

Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Source: PubMed.

-

Title: A Structure-Based Library Approach to Kinase Inhibitors. Source: Journal of the American Chemical Society.

-

Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Source: Frontiers.

-

Title: Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Source: Scientific Research.

-

Title: Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies. Source: BenchChem.

-

Title: Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Source: PMC.

-

Title: Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Source: MDPI.

-

Title: Application Notes & Protocols: High-Throughput Screening for Inhibitors of the XE169 Kinase. Source: BenchChem.

-

Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Source: PMC - NIH.

-

Title: High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. Source: Meso Scale Discovery.

-

Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Source: PubMed.

-

Title: High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. Source: Promega Corporation.

-

Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its analogues. Source: Semantic Scholar.

-

Title: A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. Source: PLOS One.

-

Title: tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. Source: ChemBK.

-

Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Source: Atlantis Press.

-

Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Source: MDPI.

Sources

- 1. Design and Synthesis of Small Molecule Kinase Inhibitors | Pharmaceuticals | MDPI [mdpi.com]

- 2. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. promega.co.uk [promega.co.uk]

- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of In Vitro Assay Stock Solutions with tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

Introduction: The Criticality of Stock Solution Integrity in Drug Discovery

In the landscape of drug discovery and development, the reliability and reproducibility of in vitro assays are paramount. These assays form the foundation of our understanding of a compound's biological activity, guiding critical decisions in lead optimization and candidate selection. The integrity of these foundational experiments, however, is critically dependent on the quality of the reagent solutions, most notably the stock solution of the test compound. This document provides a detailed guide for the preparation, quality control, and handling of stock solutions of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate, a heterocyclic compound representative of the many novel small molecules interrogated in modern screening campaigns.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated for a wide range of biological activities, including as kinase inhibitors.[1][2] The accurate determination of a compound's potency and efficacy in in vitro settings is directly linked to the precise concentration of the active molecule in the assay. Errors in stock solution preparation can lead to significant misinterpretations of assay data, resulting in wasted resources and potentially the premature termination of promising drug candidates.[3][4]

This guide, therefore, is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol but also the underlying scientific principles that govern the effective preparation and handling of stock solutions. By adhering to these best practices, researchers can ensure the integrity of their experimental data and contribute to the robust and efficient progression of drug discovery projects.

Physicochemical Properties of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate

A thorough understanding of the physicochemical properties of a compound is the first step in developing a reliable stock solution protocol. While comprehensive experimental data for tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate is not extensively published, we can infer key characteristics based on its structure and data from closely related analogs.

| Property | Estimated/Reported Value | Remarks and Implications for Stock Solution Preparation |

| Molecular Formula | C₁₇H₂₃N₃O₂ | The molecular formula is essential for accurate molecular weight calculations. |

| Molecular Weight | ~301.39 g/mol | Based on the isomeric structure of tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate.[5][6][7][8] The exact molecular weight should be confirmed from the certificate of analysis of the specific batch. |

| Appearance | Likely a solid | Most small organic molecules of this nature are solids at room temperature. Visual inspection for uniformity is a basic but crucial first step. |

| Solubility | Soluble in organic solvents such as DMSO, chloroform, and dichloromethane.[5] | The non-polar nature of the tert-butyl and piperidine moieties, combined with the heterocyclic indazole ring, suggests limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[9] |

| Stability | Data not readily available. | As a precautionary measure, stock solutions should be protected from light and stored at low temperatures to minimize degradation. Repeated freeze-thaw cycles should be avoided. |

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate in 100% DMSO. This concentration is a common starting point for many in vitro assays and high-throughput screening campaigns.[9]

Materials:

-

tert-butyl 4-(2H-indazol-2-yl)piperidine-1-carboxylate (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Sterile, amber glass vial with a PTFE-lined screw cap

-

Sterile, positive displacement pipette or calibrated micropipettes with appropriate tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-dissolution Calculations:

-

Confirm the molecular weight (MW) from the Certificate of Analysis provided by the supplier. For this protocol, we will use the estimated MW of 301.39 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 301.39 g/mol x 1000 mg/g = 3.01 mg

-

-

-

Weighing the Compound:

-

Tare the calibrated analytical balance with the sterile amber glass vial.

-

Carefully weigh out the calculated mass (e.g., 3.01 mg) of the compound directly into the vial. Record the exact mass.

-

-

Solvent Addition:

-

Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For an exact mass of 3.01 mg, this would be 1.0 mL.

-

It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can affect compound solubility and stability.[9]

-

-

Dissolution:

-

Tightly cap the vial and vortex the solution for 1-2 minutes.[9]

-

Visually inspect the solution against a light source to ensure that all solid particles have dissolved. The solution should be clear and free of particulates.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be employed, but caution is advised as heat may degrade some compounds.[9]

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation and precipitation.[9]

-

Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the aliquots at -20°C or -80°C for long-term storage.[9]

-

Workflow for Stock Solution Preparation and Quality Control

Caption: Workflow for the preparation of a high-quality stock solution.

Quality Control and Validation of Stock Solutions

The preparation of a stock solution should not be considered complete until its quality has been verified. The following are key quality control steps that should be implemented to ensure the reliability of your in vitro assay data.

| QC Parameter | Method | Acceptance Criteria | Rationale |

| Concentration Verification | UV-Vis Spectroscopy, HPLC, or LC-MS | Measured concentration should be within ±10% of the theoretical concentration. | Confirms the accuracy of weighing and dilution steps. Essential for generating reliable dose-response curves. |

| Purity and Integrity | HPLC or LC-MS | The purity of the compound in solution should be consistent with the Certificate of Analysis. No significant degradation products should be observed. | Ensures that the observed biological activity is due to the parent compound and not impurities or degradants. |